N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide
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Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of acidic or basic catalysts and solvents like acetonitrile or ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce various substituted benzimidazole compounds.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in treating parasitic infections and certain types of cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with biopolymers in living systems, which allows them to exert various biological effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-yl)-3-chlorobenzamide
- N-(2-(1H-benzimidazol-2-yl)ethyl)-3-methoxybenzamide
- N-(2-(1H-benzimidazol-2-yl)ethyl)-4-methyl-3-nitrobenzamide
Uniqueness
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide is unique due to its specific structure, which combines the benzimidazole moiety with a chlorobenzamide group
Properties
Molecular Formula |
C16H14ClN3O |
---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide |
InChI |
InChI=1S/C16H14ClN3O/c17-12-6-2-1-5-11(12)16(21)18-10-9-15-19-13-7-3-4-8-14(13)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20) |
InChI Key |
CHRWNGZHKRIDQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=NC3=CC=CC=C3N2)Cl |
Origin of Product |
United States |
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